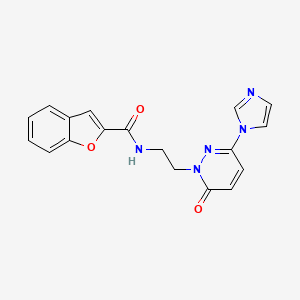
N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C18H15N5O3 and its molecular weight is 349.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzofuran-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies and sources.
Structural Overview
The compound features:
- Imidazole ring : Known for its role in biological systems and as a pharmacophore in various drugs.
- Pyridazine moiety : Often associated with antitumor and anti-inflammatory activities.
- Benzofuran structure : Contributes to the compound's lipophilicity and potential interaction with biological targets.
The molecular formula is C18H19N5O3 with a molecular weight of 337.4 g/mol.
Biological Activities
Research indicates that this compound exhibits several biological activities:
-
Antitumor Activity :
- Studies have shown that compounds with similar structural motifs can inhibit cancer cell proliferation. For instance, derivatives with imidazole and pyridazine rings have demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer) .
- The specific IC50 values for related compounds range from 4 to 17 μM, indicating potent activity compared to standard chemotherapy agents like 5-FU .
-
Anti-inflammatory Properties :
- The presence of the imidazole and pyridazine rings suggests potential anti-inflammatory mechanisms. Compounds in this class have been reported to inhibit pro-inflammatory cytokines and enzymes, contributing to their therapeutic efficacy in inflammatory diseases.
-
Mechanism of Action :
- Although specific mechanisms for this compound remain under investigation, similar compounds have been shown to interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. The imidazole ring may facilitate metal ion binding or enzyme active site interaction, while the pyridazine moiety might engage with nucleic acids or proteins.
Case Study 1: Antitumor Efficacy
A study evaluating the anticancer properties of imidazole-containing compounds demonstrated that a derivative similar to this compound exhibited significant cytotoxicity against A549 cells, with an IC50 value of approximately 10 μM. This suggests potential for further development as an anticancer agent.
Case Study 2: Inhibition of Inflammatory Responses
In vitro studies have indicated that derivatives containing the benzofuran structure can inhibit the production of TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This highlights the compound's potential utility in treating inflammatory disorders.
Summary of Findings
Propiedades
IUPAC Name |
N-[2-(3-imidazol-1-yl-6-oxopyridazin-1-yl)ethyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3/c24-17-6-5-16(22-9-7-19-12-22)21-23(17)10-8-20-18(25)15-11-13-3-1-2-4-14(13)26-15/h1-7,9,11-12H,8,10H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYOCENREIAWPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCCN3C(=O)C=CC(=N3)N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













